molecular formula C10H11FN2O2S B3491977 2-[2-(2-Fluoroanilino)-2-oxoethyl]sulfanylacetamide

2-[2-(2-Fluoroanilino)-2-oxoethyl]sulfanylacetamide

Cat. No.: B3491977
M. Wt: 242.27 g/mol
InChI Key: IFURFBUWMMMGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-Fluoroanilino)-2-oxoethyl]sulfanylacetamide is an organic compound with the molecular formula C10H11FN2O2S It is characterized by the presence of a fluoroaniline group, an oxoethyl group, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Fluoroanilino)-2-oxoethyl]sulfanylacetamide typically involves the reaction of 2-fluoroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with thioglycolic acid to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Fluoroanilino)-2-oxoethyl]sulfanylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The fluoroaniline group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; reactions may require catalysts such as palladium or copper and are conducted in polar solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-[2-(2-Fluoroanilino)-2-oxoethyl]sulfanylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(2-Fluoroanilino)-2-oxoethyl]sulfanylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(3-Cyanoanilino)-2-oxoethyl)isoquinolinium chloride
  • 2-(2-(2-Methoxyanilino)-2-oxoethyl)isoquinolinium chloride
  • 2-(2-Oxo-2-(4-toluidino)ethyl)isoquinolinium chloride

Uniqueness

2-[2-(2-Fluoroanilino)-2-oxoethyl]sulfanylacetamide is unique due to the presence of the fluoroaniline group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2S/c11-7-3-1-2-4-8(7)13-10(15)6-16-5-9(12)14/h1-4H,5-6H2,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFURFBUWMMMGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSCC(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2-Fluoroanilino)-2-oxoethyl]sulfanylacetamide
Reactant of Route 2
Reactant of Route 2
2-[2-(2-Fluoroanilino)-2-oxoethyl]sulfanylacetamide
Reactant of Route 3
Reactant of Route 3
2-[2-(2-Fluoroanilino)-2-oxoethyl]sulfanylacetamide
Reactant of Route 4
Reactant of Route 4
2-[2-(2-Fluoroanilino)-2-oxoethyl]sulfanylacetamide
Reactant of Route 5
Reactant of Route 5
2-[2-(2-Fluoroanilino)-2-oxoethyl]sulfanylacetamide
Reactant of Route 6
Reactant of Route 6
2-[2-(2-Fluoroanilino)-2-oxoethyl]sulfanylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.